N-(3-chlorophenyl)-2-ethoxyacetamide
Description
N-(3-Chlorophenyl)-2-ethoxyacetamide is an acetamide derivative characterized by a 3-chlorophenyl group attached to the nitrogen atom and an ethoxy substituent on the acetyl moiety. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-ethoxyacetamide |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-7-10(13)12-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3,(H,12,13) |
InChI Key |
XOJLXANRZCJLDC-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=CC(=CC=C1)Cl |
Canonical SMILES |
CCOCC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below highlights key differences between N-(3-chlorophenyl)-2-ethoxyacetamide and related acetamides:
Key Observations :
- Molecular Weight : The ethoxy group in the target compound increases its molecular weight compared to simpler analogs like N-(3-chlorophenyl)acetamide .
- Melting Points : Substitution patterns significantly affect melting points. For example, N-(3-chlorophenyl)acetamide (m.p. 76.6°C) has higher symmetry than bulkier derivatives, leading to stronger intermolecular forces .
- Hydrogen Bonding: In 2-chloro-N-(3-chlorophenyl)acetamide, intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice .
Structural and Spectroscopic Comparisons
- Crystal Structures :
- 2-Chloro-N-(3-chlorophenyl)acetamide adopts a planar conformation with dual N–H⋯O hydrogen bonds along the a-axis .
- In contrast, 2-chloro-N-(3-methylphenyl)acetamide exhibits a syn conformation of the N–H bond relative to the meta-methyl group, differing from anti conformations seen in nitro-substituted analogs .
- Spectroscopic Data :
- IR/NMR : Chloroacetamides typically exhibit C=O stretches near 1680–1700 cm⁻¹ (IR) and carbonyl carbon signals at δ 165–170 ppm (¹³C NMR) . The ethoxy group would introduce additional signals (e.g., –OCH₂CH₃ at δ 1.2–1.4 ppm in ¹H NMR).
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